molecular formula C11H19F2NO3 B14020978 Tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate

Tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate

カタログ番号: B14020978
分子量: 251.27 g/mol
InChIキー: IFYJMCMIDLAOFM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

特性

分子式

C11H19F2NO3

分子量

251.27 g/mol

IUPAC名

tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C11H19F2NO3/c1-9(2,3)17-8(16)14-5-10(4,7-15)11(12,13)6-14/h15H,5-7H2,1-4H3

InChIキー

IFYJMCMIDLAOFM-UHFFFAOYSA-N

正規SMILES

CC1(CN(CC1(F)F)C(=O)OC(C)(C)C)CO

製品の起源

United States

準備方法

Oxidation and Fluorination Sequence Starting from Hydroxypiperidine Derivatives

One reported approach involves the oxidation of tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate to the corresponding 4-oxo derivative using Dess-Martin periodinane under inert atmosphere in dichloromethane at room temperature. The reaction proceeds as follows:

  • The starting tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate is dissolved in dry dichloromethane.
  • Dess-Martin periodinane (a mild oxidizing agent) is added at 0°C and stirred at room temperature until completion.
  • Work-up involves aqueous sodium bicarbonate and sodium sulfite washes.
  • The crude 4-oxo intermediate is isolated as a yellow solid after drying with molecular sieves and concentration under reduced pressure.

Following this, the 4-oxo intermediate undergoes further functionalization, such as reaction with triethyl phosphonoacetate and sodium hydride in dry tetrahydrofuran (THF) at 0°C to room temperature to introduce additional substituents, eventually leading to the formation of the target compound as a mixture of E and Z isomers.

Base-Promoted Nucleophilic Substitution and Subsequent Deprotection

Another synthetic route involves:

  • Stirring a racemic mixture of tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate in 2-methyltetrahydrofuran (2-Me-THF) under argon at 0°C.
  • Addition of potassium tert-butoxide solution to deprotonate the hydroxyl group.
  • Subsequent coupling with a fluorinated benzonitrile derivative at 60°C for 1 hour.
  • After cooling, the crude product is treated with trifluoroacetic acid (TFA) in dichloromethane at room temperature for 16 hours to remove the Boc protecting group, yielding the target compound as a TFA salt.
  • Purification is achieved by reverse-phase chromatography.

Ether Formation via Nucleophilic Aromatic Substitution

In a related method, tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate is converted to an ether derivative by:

  • Deprotonation with sodium hydride in N,N-dimethylformamide (DMF) at 0°C.
  • Reaction with 2,3-dichloropyrazine at room temperature overnight.
  • Work-up with saturated sodium bicarbonate and extraction with ethyl acetate.
  • Purification by silica gel column chromatography to isolate the substituted product.

Summary of Reaction Conditions and Yields

Step/Reaction Type Reagents/Conditions Yield (%) Notes
Oxidation of hydroxypiperidine derivative Dess-Martin periodinane, CH2Cl2, 0°C to RT, inert N2 Not specified Yellow solid intermediate obtained after drying with molecular sieves
Phosphonoacetate addition NaH, triethyl phosphonoacetate, dry THF, 0°C to RT Not specified Mixture of E and Z isomers produced
Base-promoted nucleophilic substitution Potassium tert-butoxide, 2-Me-THF, 0°C, then 60°C Not specified Followed by TFA deprotection and reverse-phase chromatography
Ether formation via nucleophilic substitution NaH, DMF, 0°C, then 2,3-dichloropyrazine, RT overnight 440 mg isolated Purified by silica gel chromatography

Additional Notes on Stereochemistry and Purity

While the above methods describe racemic or mixture preparations, optically pure pyrrolidine derivatives can be synthesized using chiral starting materials or chiral resolution techniques. For example, optically pure tert-butyl 3-(benzyloxymethyl)pyrrolidine-1-carboxylate derivatives have been prepared via benzylation of N-Boc-prolinol followed by chromatographic separation of diastereomers, achieving yields up to 98% and high enantiomeric excess.

化学反応の分析

Types of Reactions

Tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols .

科学的研究の応用

Tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Chemical Identity :

  • CAS No.: 1260852-42-3 .
  • Molecular Formula: C₁₀H₁₇F₂NO₃.
  • Molecular Weight : 237.24 g/mol.
  • Purity : ≥97% .
  • Structure : A pyrrolidine ring substituted with two fluorine atoms at C3, a hydroxymethyl group, and a methyl group at C4, protected by a tert-butyl carboxylate group at the N1 position .

Key Features :

  • The difluoro substitution at C3 enhances electronegativity and metabolic stability, making it valuable in medicinal chemistry.
  • The hydroxymethyl group at C4 provides a site for further functionalization (e.g., esterification, oxidation).
  • The tert-butyl carbamate protects the amine, improving solubility and stability during synthetic processes .

Comparison with Structural Analogs

Ring Size and Substituent Variations

Compound Name CAS No. Ring Type Substituents Molecular Weight (g/mol) Purity Key Differences vs. Target Compound
tert-Butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate 1260852-42-3 Pyrrolidine C3: 3,3-difluoro; C4: hydroxymethyl, methyl 237.24 ≥97% Reference compound
tert-Butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate 1303974-47-1 Piperidine C3: 3,3-difluoro; C4: hydroxymethyl 251.26 95% Larger ring (6-membered); lacks C4 methyl group .
tert-Butyl 3,3-difluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate 1334412-58-6 Piperidine C3: 3,3-difluoro; C4: hydroxymethyl, methyl 265.30 95% Larger ring + methyl group; higher molecular weight .
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate 1052713-78-6 Pyrrolidine C3: hydroxyl, trifluoromethyl; C4: methyl 269.26 N/A Trifluoromethyl instead of difluoro; stereospecific .

Analysis :

  • Substituent Effects :
    • The trifluoromethyl group in CAS 1052713-78-6 enhances lipophilicity and electron-withdrawing properties, which may improve blood-brain barrier penetration .
    • Methyl vs. Hydroxymethyl : The hydroxymethyl group in the target compound allows for derivatization (e.g., phosphorylation), whereas methyl groups contribute to steric hindrance .

Fluorination Patterns and Bioactivity

  • Target Compound : 3,3-Difluoro substitution balances electronegativity and steric bulk, optimizing metabolic stability .
  • Non-Fluorinated Analog: tert-Butyl 4-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate (hypothetical) would lack fluorine’s metabolic stabilization, reducing bioavailability.
  • Mono-Fluorinated Analog: tert-Butyl 3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate (e.g., CAS 1303974-47-1 derivatives) may exhibit reduced resistance to oxidative metabolism compared to difluoro analogs .

生物活性

Tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C11H19F2NO3C_{11}H_{19}F_{2}NO_{3}, with a molecular weight of approximately 251.27 g/mol. This compound contains a pyrrolidine ring that is substituted with tert-butyl and difluoromethyl groups, along with a hydroxymethyl group at the 4-position, which enhances its reactivity and lipophilicity, making it a candidate for various therapeutic applications.

Biological Activity Overview

Research into the biological activity of tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate has primarily focused on its interactions with enzymes and receptors. Notably, studies have indicated that the presence of fluorine atoms in its structure can significantly influence its biological properties.

The compound has been examined for its potential as an enzyme inhibitor and receptor modulator. The difluoromethyl group is hypothesized to enhance binding affinity to biological targets due to increased lipophilicity and electronic effects. This suggests potential applications in drug development targeting various diseases.

Comparative Analysis with Related Compounds

To better understand the uniqueness of tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate, a comparison with related compounds is useful:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylateC11H19F2NO3Pyrrolidine ring with difluoromethyl groupHydroxymethyl substitution enhances reactivity
Tert-butyl 3,3-difluoro-pyrrolidine-1-carboxylateC10H16F2NO2Lacks hydroxymethyl groupSimpler structure; less reactive
Tert-butyl 4-hydroxy-pyrrolidine-1-carboxylateC10H17NO3Hydroxymethyl group present but no fluorine atomsLacks fluorine; potentially different biological activity
Tert-butyl 3-fluoro-pyrrolidine-1-carboxylateC10H16FNO2Contains only one fluorine atomLess lipophilic due to fewer fluorine substituents

This table illustrates how the unique combination of functional groups in tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate may enhance its reactivity and biological activity compared to structurally similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

  • Enzyme Inhibition : Research has shown that tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate can inhibit specific enzymes involved in metabolic pathways. This inhibition may lead to altered biochemical processes relevant to disease states.
  • Receptor Modulation : The compound has been evaluated for its ability to modulate receptor activity, suggesting potential applications in treating conditions such as neurological disorders or metabolic syndromes.
  • Toxicological Studies : Safety profiles have been assessed through various in vitro assays, indicating that while the compound exhibits biological activity, further studies are necessary to fully understand its safety and efficacy in vivo.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。